REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH2:16][CH3:17])[C:8]3[C:13]([C:14]=2[CH:15]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3)=O.[C:18]1([CH:24](P([O-])(OCC)OCC)[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.CC(C)([O-])C.[K+]>CN(C=O)C>[C:18]1([C:24]([C:25]2[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=2)=[CH:1][C:3]2[CH:4]=[CH:5][C:6]3[N:7]([CH2:16][CH3:17])[C:8]4[C:13]([C:14]=3[CH:15]=2)=[CH:12][CH:11]=[CH:10][CH:9]=4)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3|
|
Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=CC=2N(C3=CC=CC=C3C2C1)CC
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
15.04 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
Example 1 ( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
253 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=CC=1C=CC=2N(C3=CC=CC=C3C2C1)CC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.44 g | |
YIELD: PERCENTYIELD | 86.7% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |